molecular formula C17H28O8 B14744713 Tripropyl 2-(acetyloxy)propane-1,2,3-tricarboxylate CAS No. 6293-73-8

Tripropyl 2-(acetyloxy)propane-1,2,3-tricarboxylate

Cat. No.: B14744713
CAS No.: 6293-73-8
M. Wt: 360.4 g/mol
InChI Key: JQGTURCBTICJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tripropyl 2-(acetyloxy)propane-1,2,3-tricarboxylate is an organic compound that belongs to the class of esters. It is derived from propane-1,2,3-tricarboxylic acid, also known as tricarballylic acid. This compound is characterized by the presence of three propyl ester groups and an acetyloxy group attached to the propane-1,2,3-tricarboxylate backbone. It is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tripropyl 2-(acetyloxy)propane-1,2,3-tricarboxylate typically involves the esterification of propane-1,2,3-tricarboxylic acid with propanol in the presence of an acid catalyst. The acetyloxy group is introduced through acetylation using acetic anhydride. The reaction conditions include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Toluene or dichloromethane

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors with continuous monitoring of reaction parameters. The process involves:

  • Mixing propane-1,2,3-tricarboxylic acid with propanol and the acid catalyst.
  • Heating the mixture to the desired temperature and maintaining it for several hours.
  • Adding acetic anhydride to introduce the acetyloxy group.
  • Purifying the product through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Tripropyl 2-(acetyloxy)propane-1,2,3-tricarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of propane-1,2,3-tricarboxylic acid and propanol.

    Transesterification: The compound can react with other alcohols in the presence of a catalyst to form different esters.

    Oxidation: The acetyloxy group can be oxidized to form carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions:

    Hydrolysis: Water, hydrochloric acid or sodium hydroxide, temperature of 50-70°C.

    Transesterification: Methanol or ethanol, sodium methoxide or sodium ethoxide, temperature of 60-80°C.

    Oxidation: Potassium permanganate or chromium trioxide, temperature of 80-100°C.

Major Products:

    Hydrolysis: Propane-1,2,3-tricarboxylic acid and propanol.

    Transesterification: Various esters depending on the alcohol used.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Tripropyl 2-(acetyloxy)propane-1,2,3-tricarboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

    Biology: Studied for its potential as a biochemical inhibitor due to its structural similarity to citric acid.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized as a plasticizer in the production of flexible plastics and as a stabilizer in the formulation of coatings and adhesives.

Mechanism of Action

The mechanism of action of tripropyl 2-(acetyloxy)propane-1,2,3-tricarboxylate involves its interaction with enzymes and biochemical pathways. It acts as an inhibitor of the enzyme aconitase, thereby interfering with the Krebs cycle. The compound binds to the active site of aconitase, preventing the conversion of citric acid to isocitric acid. This inhibition disrupts cellular respiration and energy production.

Comparison with Similar Compounds

Tripropyl 2-(acetyloxy)propane-1,2,3-tricarboxylate can be compared with other similar compounds, such as:

    Tributyl 2-(acetyloxy)propane-1,2,3-tricarboxylate: Similar structure but with butyl ester groups instead of propyl.

    Tris(2-ethylhexyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate: Contains 2-ethylhexyl ester groups, used as a plasticizer.

    Citric acid esters: Various esters of citric acid with different alcohols, used in food and pharmaceutical industries.

The uniqueness of this compound lies in its specific ester groups and acetyloxy functionality, which confer distinct chemical and physical properties, making it suitable for specialized applications.

Properties

CAS No.

6293-73-8

Molecular Formula

C17H28O8

Molecular Weight

360.4 g/mol

IUPAC Name

tripropyl 2-acetyloxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C17H28O8/c1-5-8-22-14(19)11-17(25-13(4)18,16(21)24-10-7-3)12-15(20)23-9-6-2/h5-12H2,1-4H3

InChI Key

JQGTURCBTICJNN-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CC(CC(=O)OCCC)(C(=O)OCCC)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.